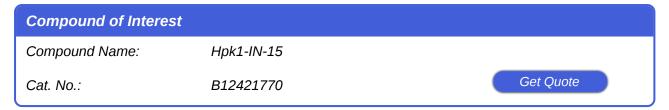


# Application Notes and Protocols for Hpk1-IN-15 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **Hpk1-IN-15**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in cell culture experiments. The information is intended to guide researchers in studying the effects of HPK1 inhibition on immune cell signaling and function.

## Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and immune responses.[1][2][3][4] HPK1 exerts its inhibitory effect, in part, by phosphorylating the adaptor protein SLP-76 at serine 376 (Ser376). [1][2][5][6][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent attenuation of downstream signals.[1][2] Inhibition of HPK1 is a promising strategy for enhancing anti-tumor immunity by boosting T-cell activity.[4][8][9] **Hpk1-IN-15** is a potent and selective inhibitor of HPK1 and can be used to investigate the therapeutic potential of targeting this pathway.[10][11]

# **Chemical Properties and Solubility**

A summary of the chemical properties and solubility of **Hpk1-IN-15** is provided in the table below.



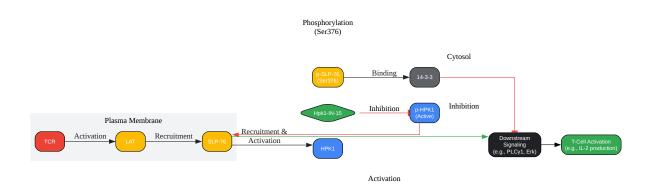
Property	Value	Reference
Chemical Name	Hpk1-IN-15	[10][11]
Molecular Formula	C24H21F3N6O2S2	[10]
Molecular Weight	471.91 g/mol	[10]
CAS Number	2201098-03-3	[10]
Storage in DMSO	2 weeks at 4°C, 6 months at -80°C	[10][11]

Note: While a specific high-concentration solubility value for **Hpk1-IN-15** in DMSO is not readily available, similar HPK1 inhibitors have shown high solubility in DMSO, for instance, HPK1-IN-26 at 100 mg/mL (272.13 mM) with the aid of ultrasonication and warming, and HPK1-IN-2 at 76 mg/mL (199.75 mM).[12][13] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.

## Signaling Pathway of HPK1 in T-Cell Activation

HPK1 plays a critical role in the negative regulation of T-cell activation. The following diagram illustrates the canonical signaling pathway involving HPK1.





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HPK1 negatively regulates T-cell receptor signaling.

# Experimental Protocols Preparation of Hpk1-IN-15 Stock Solution

#### Materials:

- Hpk1-IN-15 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

#### Protocol:

• Allow the **Hpk1-IN-15** powder to equilibrate to room temperature before opening.



- Prepare a 10 mM stock solution by dissolving the appropriate amount of Hpk1-IN-15 powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.72 mg of Hpk1-IN-15 (MW: 471.91) in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used
  if necessary.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).[10][11]

### **Jurkat Cell Culture and Treatment**

#### Materials:

- Jurkat T-cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **Hpk1-IN-15** stock solution (10 mM in DMSO)
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates

#### Protocol:

- Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Seed the Jurkat cells in a 96-well plate at a density of 1 x 10<sup>6</sup> cells/mL.
- Prepare working solutions of **Hpk1-IN-15** by diluting the 10 mM stock solution in cell culture medium. A common starting concentration for in-cell assays with HPK1 inhibitors is 1  $\mu$ M.[5]
- Add the desired concentrations of Hpk1-IN-15 to the cell culture wells.



- Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid cytotoxicity. A DMSO-only control (vehicle control) should be included in all experiments.
- Incubate the cells with the inhibitor for the desired period (e.g., 1-24 hours) before proceeding with downstream assays.

## T-Cell Activation and IL-2 Secretion Assay

This protocol is designed to assess the effect of **Hpk1-IN-15** on T-cell activation by measuring the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.

#### Materials:

- Jurkat T-cells treated with **Hpk1-IN-15** or vehicle control
- Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation
- Human IL-2 ELISA kit
- 96-well plate reader

#### Protocol:

- Pre-treat Jurkat cells with Hpk1-IN-15 (e.g., 1 μM) or vehicle control for 1-2 hours.
- Stimulate the T-cells by adding anti-CD3 (e.g., 1 μg/mL) and anti-CD28 (e.g., 1 μg/mL) antibodies to the culture wells.
- Incubate the cells for 24-48 hours at 37°C.
- After incubation, centrifuge the plate at 300 x g for 5 minutes.
- Carefully collect the supernatant for IL-2 measurement.
- Perform the IL-2 ELISA according to the manufacturer's instructions.
- Read the absorbance on a 96-well plate reader and calculate the concentration of IL-2.

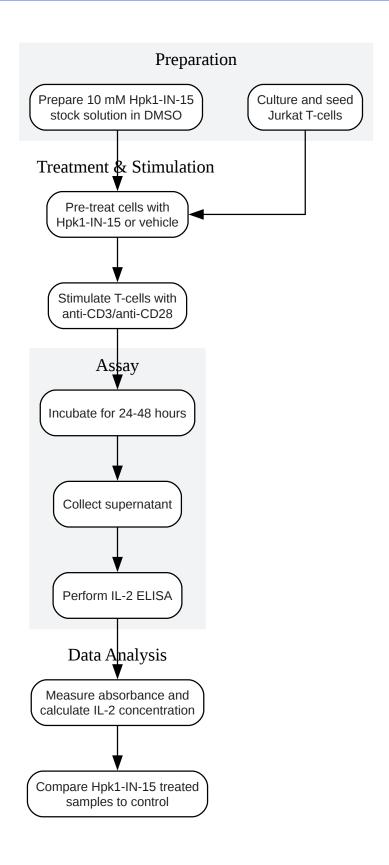


Expected Outcome: Inhibition of HPK1 by **Hpk1-IN-15** is expected to enhance TCR-mediated signaling, leading to an increase in IL-2 secretion compared to the vehicle-treated control.[5]

## **Experimental Workflow**

The following diagram outlines the general workflow for studying the effects of **Hpk1-IN-15** on T-cell activation.





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